molecular formula C14H21BN2O4 B578698 N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide CAS No. 1257553-92-6

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide

Cat. No. B578698
M. Wt: 292.142
InChI Key: SNUPHICHJYQGSX-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide” is an organic intermediate with borate and sulfonamide groups . It is a pale yellow to off-white powder .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound is a pale yellow to off-white powder . All bond lengths and bond angles obtained by the crystallographic analysis of the target compound well match the DFT optimized structure calculation results, and are within the normal range .

Scientific Research Applications

Application Summary

“N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide” is an organic intermediate with borate and sulfonamide groups . It is synthesized through nucleophilic and amidation reactions . This compound is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .

Methods of Application

The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Results or Outcomes

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs . Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Synthesis of Novel Copolymers

Application Summary

This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Methods of Application

The compound is used as an intermediate in the synthesis process. The specific methods of application would depend on the type of copolymer being synthesized .

Results or Outcomes

The resulting copolymers have unique optical and electrochemical properties, which could have potential applications in various fields such as optoelectronics .

Synthesis of Cholinergic Drugs

Application Summary

Similar compounds to “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide” participate in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .

Methods of Application

The compound is used as an intermediate in the synthesis of cholinergic drugs. The specific methods of application would depend on the type of drug being synthesized .

Results or Outcomes

The resulting cholinergic drugs can be used to treat gastrointestinal diseases .

Synthesis of Oxazolidinone Derivatives

Application Summary

Similar compounds to “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide” participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 .

Methods of Application

The compound is used as an intermediate in the synthesis of oxazolidinone derivatives. The specific methods of application would depend on the type of derivative being synthesized .

Results or Outcomes

The resulting oxazolidinone derivatives can be used as modulators of mGluR5 .

Construction of Stimulus-Responsive Drug Carriers

Application Summary

Boronic ester bonds, which are present in “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide”, are widely used in the construction of stimulus-responsive drug carriers .

Methods of Application

The compound is used as an intermediate in the construction of stimulus-responsive drug carriers. The specific methods of application would depend on the type of carrier being constructed .

Results or Outcomes

The resulting drug carriers can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism. They can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-9(18)17-11-7-10(8-16-12(11)19-6)15-20-13(2,3)14(4,5)21-15/h7-8H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUPHICHJYQGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide

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